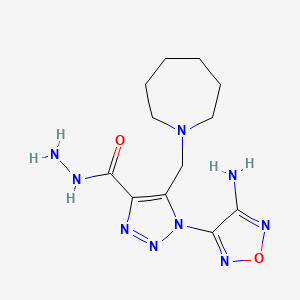
(3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one
Descripción general
Descripción
Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Aplicaciones Científicas De Investigación
Optoelectronic and Charge Transfer Properties
- Charge Carrier Properties : The study of various optoelectronic and charge transfer properties of related compounds, including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, has been conducted. This research is pivotal in developing multifunctional organic semiconductor devices (Irfan et al., 2019).
Anticancer Research
- Hybrid Anticancer Agent : Research on a hybrid anticancer agent combining histone deacetylase inhibitor and vascular endothelial growth factor receptor-1/2 inhibitor, which includes a compound structurally related to (3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one, has shown potential in treating triple-negative breast cancer (Librizzi et al., 2016).
Organic Chemistry and Catalysis
- Palladacycles with Indole Core : Studies on palladacycles having normal and spiro chelate rings designed from ligands with an indole core reveal their applications as efficient catalysts in organic synthesis (Singh et al., 2017).
- Synthesis of Pyridine Derivatives : Research on the synthesis of 3-cyano-2-(1H-indol-3-yl)pyridine derivatives via multicomponent reactions underlines the importance of these compounds in developing new chemical entities (Geng et al., 2010).
Pharmaceutical and Biomedical Applications
- Anticonvulsant Agents : A series of novel Schiff bases of 3-aminomethyl pyridine, related to the chemical structure , have been synthesized and screened for anticonvulsant activity (Pandey & Srivastava, 2011).
Material Science
- Electroluminescence in OLEDs : Studies on compounds like 3-(1H-pyrazol-1-yl)pyridine, related to the core structure of interest, have been used to construct bipolar host materials for phosphorescent organic light-emitting diodes, demonstrating their utility in advanced electronic applications (Li et al., 2016).
Propiedades
IUPAC Name |
(3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQONSWBHGBDSB-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=CC=N3)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one | |
CAS RN |
3367-88-2 | |
| Record name | NSC116390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




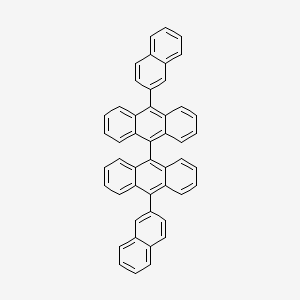
![2,5-Pyrrolidinedione, 1-[(1-oxo-4-pentenyl)oxy]-](/img/structure/B3051355.png)
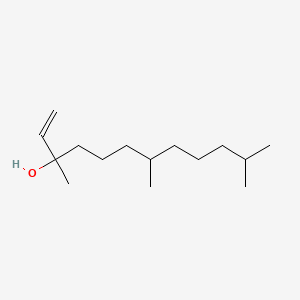
![(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B3051358.png)
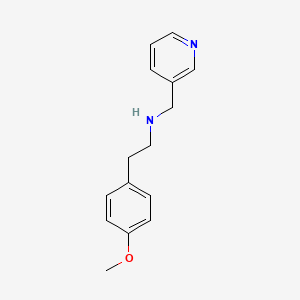
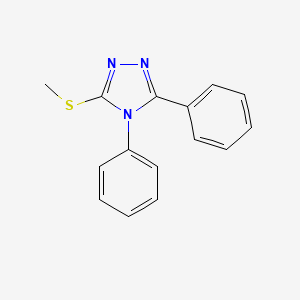
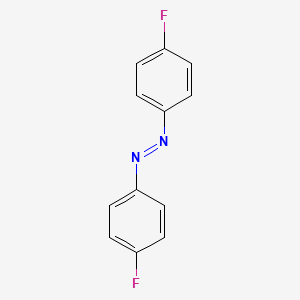
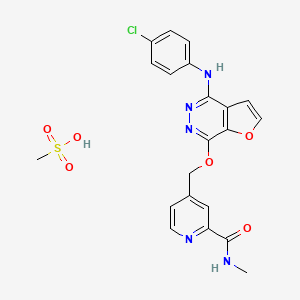
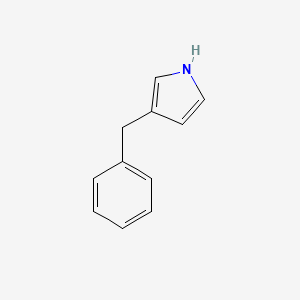
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3051365.png)
